molecular formula C19H20FN5O3 B11271361 N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11271361
M. Wt: 385.4 g/mol
InChI Key: RKBDEZHJUSQNMB-UHFFFAOYSA-N
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Description

N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and its triazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20FN5O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-(2,5-diethoxyphenyl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H20FN5O3/c1-3-27-14-9-10-16(28-4-2)15(11-14)22-19(26)17-18(24-25-23-17)21-13-7-5-12(20)6-8-13/h5-11H,3-4H2,1-2H3,(H,22,26)(H2,21,23,24,25)

InChI Key

RKBDEZHJUSQNMB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)F

Origin of Product

United States

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